Tetraheptylammonium iodide
Overview
Description
Tetraheptylammonium iodide is a quaternary ammonium compound with the chemical formula C₂₈H₆₀IN and a molecular weight of 537.69 g/mol . It is commonly used in various scientific and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Tetraheptylammonium iodide is a biochemical reagent . .
Mode of Action
It has been used in the construction of a new modified graphite-multiwall carbon nanotube paste electrode . This suggests that it may interact with its targets through electrochemical processes .
Biochemical Pathways
It is known to be involved in the redox system, specifically the i2/i– system, which is chemically reversible but electrochemically irreversible .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored below +30°c . This suggests that its bioavailability may be influenced by temperature and other environmental conditions.
Result of Action
It has been used in the construction of a new modified graphite-multiwall carbon nanotube paste electrode, suggesting that it may have applications in electrochemical processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is known that the compound should be stored below +30°C . This suggests that temperature may affect its stability and efficacy. Furthermore, the rate of polarization for the electrogenerated iodine species in the I2/I– system, in which this compound is involved, was attributed to solubilization into a pasting liquid, such as silicone oil . This suggests that the compound’s action may also be influenced by the presence of certain solvents.
Biochemical Analysis
Biochemical Properties
It has been used as a modifier in the construction of a graphite-multiwall carbon nanotube paste electrode for the determination of ascorbic acid (AA) in a phosphate buffer solution .
Cellular Effects
It has been used in the construction of a modified electrode, which was used for the determination of ascorbic acid (AA) in a phosphate buffer solution .
Molecular Mechanism
It has been used as a modifier in the construction of a graphite-multiwall carbon nanotube paste electrode .
Temporal Effects in Laboratory Settings
It has been used as a modifier in the construction of a graphite-multiwall carbon nanotube paste electrode .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraheptylammonium iodide can be synthesized through the reaction of 1-iodoheptane with triheptylamine. The reaction typically involves heating the reactants in an appropriate solvent under reflux conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar methods but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The compound is often crystallized from ethanol or aqueous ethanol to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Tetraheptylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other anions in substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the iodide ion.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include silver nitrate (AgNO₃) for the precipitation of silver iodide (AgI).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) can be used.
Major Products:
Substitution Reactions: Products include tetraheptylammonium salts with different anions.
Oxidation Reactions: Products depend on the specific oxidizing agent used and the reaction conditions.
Scientific Research Applications
Tetraheptylammonium iodide has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving ion-pair formation and molecular interactions in non-aqueous solvents.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Comparison with Similar Compounds
- Tetraethylammonium iodide
- Tetrapropylammonium iodide
- Tetrabutylammonium iodide
Comparison: Tetraheptylammonium iodide is unique due to its longer alkyl chains compared to similar compounds like tetraethylammonium iodide and tetrabutylammonium iodide. This results in different solubility properties and interaction strengths with various molecules, making it particularly useful in specific applications such as phase transfer catalysis and ion-pair formation .
Properties
IUPAC Name |
tetraheptylazanium;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H60N.HI/c1-5-9-13-17-21-25-29(26-22-18-14-10-6-2,27-23-19-15-11-7-3)28-24-20-16-12-8-4;/h5-28H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSOHLKZTZMKQA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC[N+](CCCCCCC)(CCCCCCC)CCCCCCC.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H60IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883918 | |
Record name | 1-Heptanaminium, N,N,N-triheptyl-, iodide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3535-83-9 | |
Record name | Tetraheptylammonium iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3535-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Heptanaminium, N,N,N-triheptyl-, iodide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003535839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetraheptylammonium iodide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56441 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Heptanaminium, N,N,N-triheptyl-, iodide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Heptanaminium, N,N,N-triheptyl-, iodide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraheptylammonium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.519 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.